
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- typically involves the alkylation of L-Tyrosine with 3-(4-ethoxyphenyl)-3-oxopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
化学反应分析
Types of Reactions
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
科学研究应用
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters and other biologically active molecules. The compound may also modulate signaling pathways related to cell growth and differentiation .
相似化合物的比较
Similar Compounds
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with enhanced stability and solubility.
3,4-Dimethoxyphenethylamine: A compound related to dopamine with different pharmacological properties.
Uniqueness
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
85975-32-2 |
|---|---|
分子式 |
C20H23NO5 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
(2S)-2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-2-26-17-9-5-15(6-10-17)19(23)11-12-21-18(20(24)25)13-14-3-7-16(22)8-4-14/h3-10,18,21-22H,2,11-13H2,1H3,(H,24,25)/t18-/m0/s1 |
InChI 键 |
SHAXHPHSZIITRD-SFHVURJKSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




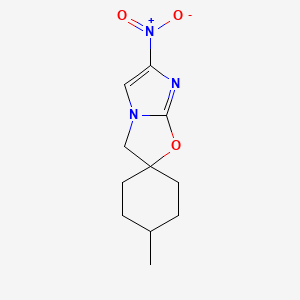



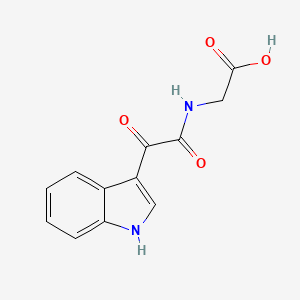
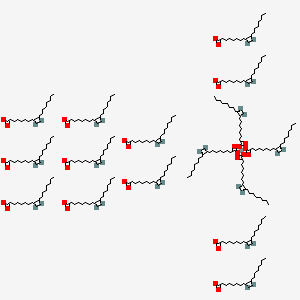
![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)
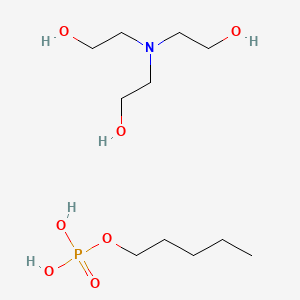
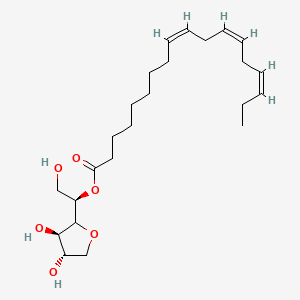
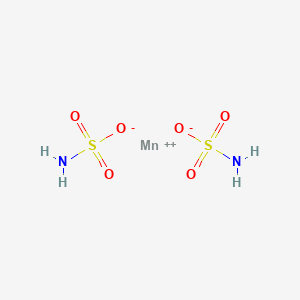
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)
